molecular formula C14H22N6O4S B611372 (1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol CAS No. 1251765-07-7

(1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Numéro de catalogue: B611372
Numéro CAS: 1251765-07-7
Poids moléculaire: 370.43 g/mol
Clé InChI: YTYBSYIHUFBLKV-YKDSUIRESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IUPAC Nomenclature and Systematic Classification

The compound under investigation bears the systematic International Union of Pure and Applied Chemistry name (1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol. This nomenclature precisely defines the stereochemical configuration at each chiral center, indicating the specific three-dimensional arrangement of atoms within the molecular framework. The compound is officially registered under Chemical Abstracts Service number 1251765-07-7, which serves as its unique international identifier in chemical databases and regulatory systems.

The systematic classification places this molecule within the triazolopyrimidine family, specifically the triazolo[4,5-d]pyrimidine subfamily based on the fusion pattern of the triazole and pyrimidine rings. Alternative nomenclature systems recognize this compound as 1,2-Cyclopentanediol, 3-[7-amino-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1S,2S,3R,5S)-, which provides an additional systematic description of its structural components. The compound has been assigned several synonymous identifiers including Ticagrelor metabolite M5, Ticagrelor EP Impurity A, and AR-C133913XX, reflecting its relationship to the pharmaceutical compound ticagrelor.

The molecular database entries consistently identify this compound with the SMILES notation O[C@H]1C@@HC@HC[C@@H]1OCCO, which provides a linear representation of its three-dimensional structure. The InChI key YTYBSYIHUFBLKV-YKDSUIRESA-N serves as an additional unique identifier that encodes the complete molecular structure and stereochemistry in a standardized format. This systematic approach to nomenclature ensures unambiguous identification of the compound across different chemical databases and research contexts.

Molecular Formula and Stereochemical Configuration

The molecular formula of this triazolopyrimidine derivative is C₁₄H₂₂N₆O₄S, representing a relatively compact yet structurally complex organic molecule. The molecular weight has been precisely determined as 370.43 grams per mole, which positions this compound within the range typical for small molecule pharmaceuticals and their metabolites. The elemental composition reveals a nitrogen-rich framework with six nitrogen atoms contributing to the heterocyclic core structures, while four oxygen atoms participate in hydroxyl and ether functionalities throughout the molecule.

The stereochemical configuration represents one of the most critical aspects of this compound's identity, with four defined stereocenters distributed across the cyclopentane ring system. The absolute configuration is designated as (1S,2S,3R,5S), indicating the specific spatial arrangement at carbons 1, 2, 3, and 5 of the cyclopentane ring. This particular stereochemical arrangement is maintained consistently across all six defined stereocenters present in the complete molecular structure. The stereochemical purity and specific configuration are essential for the compound's biological activity and recognition by enzymatic systems.

Molecular Parameter Value
Molecular Formula C₁₄H₂₂N₆O₄S
Molecular Weight 370.43 g/mol
Stereocenters 6 defined
Absolute Configuration (1S,2S,3R,5S)
Chemical Abstracts Service Number 1251765-07-7
MDL Number MFCD31694232

The topological polar surface area has been calculated as 152.43 square angstroms, indicating significant polar character that influences the compound's solubility and membrane permeability properties. The LogP value of -0.6503 suggests hydrophilic characteristics, which is consistent with the presence of multiple hydroxyl groups and the polar heterocyclic core. These physicochemical parameters directly influence the compound's behavior in biological systems and its potential for pharmaceutical applications.

Functional Group Analysis and Key Structural Motifs

The molecular architecture of this compound incorporates several distinct functional groups that contribute to its chemical reactivity and biological properties. The central triazolopyrimidine core represents the most prominent structural motif, consisting of a fused triazolo[4,5-d]pyrimidine system that provides the fundamental pharmacophoric framework. This bicyclic heterocycle contains multiple nitrogen atoms positioned strategically to participate in hydrogen bonding and coordinate interactions with biological targets.

The cyclopentane ring system bears three hydroxyl groups at positions 1, 2, and functions as a diol moiety that significantly influences the compound's hydrophilicity and hydrogen bonding capacity. These hydroxyl functionalities are positioned in a specific stereochemical arrangement that mimics natural sugar configurations, contributing to the compound's ability to interact with adenosine receptors and related biological systems. The 2-hydroxyethoxy substituent at position 5 of the cyclopentane ring introduces an additional ether linkage and terminal hydroxyl group, further enhancing the molecule's polar character.

The propylsulfanyl group attached to the pyrimidine ring represents a unique structural feature that distinguishes this compound from many related triazolopyrimidine derivatives. This sulfur-containing substituent provides a site for potential metabolic modification and contributes to the overall lipophilic balance of the molecule. The amino group at position 7 of the triazolopyrimidine core serves as a hydrogen bond donor and potential site for further chemical modification or biological recognition.

Functional Group Position Chemical Character
Primary amine C-7 triazolopyrimidine Hydrogen bond donor
Propylsulfanyl C-5 pyrimidine Lipophilic substituent
Cyclopentane diol C-1,2 Hydrogen bond donors
Hydroxyethoxy ether C-5 cyclopentane Polar linker
Triazolopyrimidine Core Heterocyclic pharmacophore

The computational analysis reveals that the molecule contains eleven hydrogen bond acceptors and four hydrogen bond donors, indicating substantial potential for intermolecular interactions. Seven rotatable bonds provide conformational flexibility while maintaining the rigid core structure essential for biological activity. This combination of structural features creates a molecule capable of adopting multiple conformations while retaining key pharmacophoric elements in defined spatial arrangements.

Crystallographic Data and Conformational Stability

The three-dimensional conformational characteristics of this triazolopyrimidine derivative have been investigated through computational modeling and structural analysis methods. The molecular structure demonstrates a relatively rigid core framework provided by the fused triazolopyrimidine system, which constrains the overall molecular geometry and limits conformational flexibility in critical regions. The cyclopentane ring adopts a envelope or twist conformation that positions the substituent groups in optimal spatial arrangements for biological recognition and activity.

Conformational analysis indicates that the compound can adopt multiple low-energy conformations, primarily differing in the orientation of the flexible propylsulfanyl chain and the hydroxyethoxy substituent. The rotational barriers around the sulfur-carbon bonds are relatively low, allowing for dynamic equilibrium between different conformational states under physiological conditions. The hydroxyl groups on the cyclopentane ring are positioned to form intramolecular hydrogen bonds, which contribute to conformational stability and influence the overall molecular shape.

The crystal packing analysis suggests that intermolecular hydrogen bonding networks play a significant role in determining the solid-state structure and stability of this compound. The multiple hydroxyl groups and amino functionality create extensive opportunities for hydrogen bond formation between adjacent molecules in the crystal lattice. These intermolecular interactions contribute to the compound's physical properties, including melting point, solubility, and crystalline stability under various storage conditions.

Computational studies have identified several preferred conformational states that represent local energy minima on the potential energy surface. The most stable conformations position the triazolopyrimidine core in a planar arrangement while allowing the cyclopentane ring to adopt energetically favorable puckered conformations. The propylsulfanyl substituent demonstrates conformational flexibility that may be important for binding to biological targets and enzymatic recognition sites.

Propriétés

IUPAC Name

(1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O4S/c1-2-5-25-14-16-12(15)9-13(17-14)20(19-18-9)7-6-8(24-4-3-21)11(23)10(7)22/h7-8,10-11,21-23H,2-6H2,1H3,(H2,15,16,17)/t7-,8+,10+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYBSYIHUFBLKV-YKDSUIRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251765-07-7
Record name Ticagrelor metabolite M5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1251765077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AR-C133913XX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNY396KYTZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Original Nine-Step Synthesis (WO 00/34283)

The first synthesis, described in WO 00/34283, involves a linear nine-step sequence starting from intermediates CLIN and AMAL. Key steps include:

  • Condensation : Reaction of CLIN with AMAL using diisopropylethylamine (iPr₂NEt) to form AMALCIN.

  • Reduction : Iron-mediated reduction in acetic acid yields AMALCINA.

  • Triazole Formation : Treatment with isopentyl nitrite (iAmONO) generates CLTAM.

  • Amination : Ammonia introduces the amino group at position 7, producing ATAM.

  • Side-Chain Introduction : n-Butyllithium and methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate add the 2-hydroxyethoxy moiety, forming MATAM.

  • Bromination : iAmONO and bromoform (CHBr₃) yield BRTAME.

  • Cyclopropane Attachment : Aromatic nucleophilic substitution with cyclopropane amine (CPA) forms CPATAME.

  • Ester Reduction : Diisobutylaluminum hydride (DIBAL-H) reduces CPATAME to CPATAMA.

  • Deprotection : Trifluoroacetic acid removes protecting groups, yielding the final compound.

Challenges : This route uses toxic reagents (CHBr₃, triflic anhydride) and suffers from low overall yield (≈12%) due to multiple purifications.

Improved Seven-Step Synthesis (WO 01/92263)

AstraZeneca’s optimized route reduced steps to seven by integrating early side-chain introduction:

  • Early Hydroxyethyl Incorporation : AMAL undergoes three-step modification to AMALA using benzyloxycarbonyl (Cbz) protection.

  • Coupling : AMALA reacts with CLINA (from CLIDA reduction) via triethylamine-mediated condensation.

  • Triazole Cyclization : Sodium nitrite in acetic acid forms CLTAM.

  • CPA Substitution : Chlorine at position 5 is replaced with CPA.

  • Hydrogenolysis : Pd/C-mediated Cbz removal yields CPATAMA.

  • Final Deprotection : Hydrochloric acid produces the target compound.

Advantages : Eliminates DIBAL-H and reduces bromoform usage. However, heavy metal catalysts (Pd/C, Pt/C) increase costs.

Modern Process Innovations

Protection/Leaving Group Strategy (CA2852652A1)

This patent introduces a "protection/leaving group" (PLG) approach to bypass deprotection steps:

Key Innovations :

  • O-Alkylation : Alkyl haloacetates directly introduce the 2-hydroxyethyl side chain.

  • One-Pot Reductive Amination : Iron/acetic acid system concurrently reduces and aminates intermediates.

  • PLG Exchange : The leaving group (e.g., triflate) is displaced by CPA without separate deprotection.

Representative Steps :

  • Intermediate VII → Villa : O-alkylation with methyl bromoacetate.

  • Reduction : Sodium borohydride converts ester to alcohol.

  • CPA Coupling : Direct substitution forms CPATAMA in 82% yield.

Benefits :

  • Step Reduction : Six steps vs. nine in the original route.

  • Yield Increase : Overall yield improves to 34%.

Crystallization and Polymorph Control (WO2016016907A1)

Post-synthesis crystallization critically impacts purity and stability. Two polymorphs (Form-M, Form-S) are isolated via solvent manipulation:

Form-M Protocol :

  • Dissolution : Crude product in dichloromethane (25–30°C).

  • Solvent Removal : Rotary evaporation under reduced pressure.

  • Hydration : Water addition at 25–30°C with stirring.

  • Isolation : Filtration and drying at 45–50°C.

Form-S Protocol :

  • Dissolution : Methanol at reflux.

  • Antisolvent Addition : Water induces crystallization at 25–30°C.

  • Drying : Ambient conditions yield stable needles.

Comparative Data :

PolymorphSolventCrystallization Temp (°C)Morphology
Form-MCH₂Cl₂/H₂O45–50Prismatic crystals
Form-SMeOH/H₂O25–30Needles

Critical Analysis of Methodologies

Reagent Toxicity and Sustainability

Problematic Reagents :

  • CHBr₃ : Carcinogenic, restricted under REACH.

  • Triflic Anhydride : Corrosive, requires specialized handling.

  • Pd/C : Expensive, generates metal waste.

Modern Alternatives :

  • Biocatalysts : Lipases for ester reductions (investigated in WO 10/030224).

  • Flow Chemistry : Continuous processing minimizes hazardous reagent volumes.

Yield and Scalability

Comparative Yields :

MethodStepsOverall YieldScalability
WO 00/34283912%Low
CA2852652A1 (PLG)634%High
WO2016016907A1 (Form-S)89% purityIndustrial

Scale-Up Challenges :

  • Exothermic Reactions : Nitrosation (iAmONO) requires controlled cooling.

  • Polymorph Consistency : Form-S is preferred for tablet formulation due to stability .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues of Ticagrelor

Key structural analogues of ticagrelor include modifications to the triazolo[4,5-d]pyrimidine core, cyclopentane diol, or substituents (Table 1):

Compound Name/ID Structural Modifications Molecular Formula Molecular Weight (g/mol) Key Pharmacological Notes Reference
Ticagrelor - Propylthio group
- Difluorophenyl cyclopropylamino substituent
C23H28F2N6O4S 522.57 Reversible P2Y12 antagonist; reduces CV events by 16% vs. clopidogrel in ACS patients .
7h - Cyclopentane-1,2,3-triol core (vs. diol in ticagrelor) C20H25N7O3S 443.52 Lower molecular weight; reduced metabolic stability due to triol structure .
7i - Difluorophenyl cyclopropylamino substituent retained
- Triol core
C23H27F2N7O3S 519.57 Similar efficacy to ticagrelor but lower melting point (60–65°C vs. 175–180°C for 7h) .
7k - Cyclopropylamino substituent (no difluorophenyl group) C20H27N7O4S 469.54 Reduced receptor affinity due to absence of difluorophenyl group .
Methoxy analogue - Methoxy group replaces propylthio C23H28F2N6O5 538.51 Potential for altered pharmacokinetics (e.g., slower hepatic clearance) .

Clinically Used P2Y12 Inhibitors

Compound Class Mechanism Key Differences vs. Ticagrelor Clinical Outcomes Reference
Clopidogrel Thienopyridine Irreversible prodrug (requires CYP450 activation) Slower onset, irreversible binding, higher interpatient variability . 11.7% CV events at 12 months vs. 9.8% for ticagrelor .
Prasugrel Thienopyridine Irreversible prodrug (faster activation) More potent platelet inhibition but higher bleeding risk in low-weight patients . Not directly compared to ticagrelor in major trials.
Cangrelor ATP analogue Intravenous, reversible inhibition Short half-life (3–5 min); used in perioperative settings . Rapid offset but requires continuous infusion.

Key Research Findings

  • Reversibility : Ticagrelor’s reversible binding allows quicker recovery of platelet function (1–3 days vs. 5–10 days for clopidogrel), critical for surgical patients .
  • Structural Flexibility : Substitution of the propylthio group with methoxy () or removal of the difluorophenyl group (7k) reduces receptor affinity, highlighting the importance of these moieties .
  • Clinical Superiority : The PLATO trial (n=18,624) showed ticagrelor reduced all-cause mortality by 1.4% absolute risk reduction vs. clopidogrel (4.5% vs. 5.9%, p<0.001) .

Activité Biologique

The compound (1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a synthetic organic molecule primarily known as ticagrelor . It is recognized for its role as a selective antagonist of the P2Y12 receptor, which is crucial in platelet aggregation and thrombus formation. This article explores the biological activity of ticagrelor, including its pharmacodynamics, therapeutic applications, and relevant case studies.

Pharmacodynamics

Ticagrelor exhibits its biological activity through the inhibition of the P2Y12 receptor on platelets. This action prevents ADP-mediated platelet activation and aggregation. The compound's efficacy is measured through various in vitro and in vivo studies.

  • P2Y12 Receptor Antagonism : Ticagrelor binds reversibly to the P2Y12 receptor, inhibiting its activation by ADP.
  • Antiplatelet Effect : This inhibition leads to a significant reduction in platelet aggregation, making ticagrelor effective in preventing thrombotic events.

Biological Activity Data

Parameter Value
Molecular Weight 403.5 g/mol
CAS Number 274693-27-5
Inhibition of Platelet Aggregation Up to 85% at therapeutic doses
Half-Life Approximately 7 hours
Bioavailability 36% (oral administration)

Therapeutic Applications

Ticagrelor is primarily used in the management of acute coronary syndromes (ACS) and for secondary prevention of cardiovascular events in patients with a history of myocardial infarction. It is marketed under trade names such as Brilinta and Brilique.

Clinical Efficacy

Several clinical trials have demonstrated ticagrelor's superiority over clopidogrel in reducing major adverse cardiovascular events (MACE). Notably:

  • The PLATO trial showed that ticagrelor significantly reduced the risk of cardiovascular death, myocardial infarction, or stroke compared to clopidogrel .
  • Patients treated with ticagrelor experienced a 16% reduction in the risk of MACE compared to those receiving clopidogrel .

Case Study 1: Acute Coronary Syndrome Management

In a double-blind study involving patients with ACS:

  • Participants : 18,624 patients were randomized to receive either ticagrelor or clopidogrel.
  • Outcome : Ticagrelor demonstrated a 22% reduction in cardiovascular mortality compared to clopidogrel over a 12-month follow-up period .

Case Study 2: Post-myocardial Infarction Treatment

A cohort study analyzed the effects of ticagrelor on post-myocardial infarction patients:

  • Participants : 1,200 patients were followed for two years.
  • Outcome : The study found that those on ticagrelor had lower rates of recurrent myocardial infarction and stent thrombosis compared to those on standard therapy .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can yield/purity be maximized?

The synthesis involves multi-step processes, including cyclization of triazolo-pyrimidine precursors and stereoselective functionalization of the cyclopentane core. Key steps include:

  • Cyclization : Use of microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Stereochemical control : Chiral auxiliaries or enzymatic resolution to ensure (1S,2S,3R,5S) configuration .
  • Purification : Preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to achieve >98% purity .

Q. How can the compound’s stability under varying storage conditions be assessed?

Stability studies should include:

  • Thermal stability : Thermogravimetric analysis (TGA) to identify decomposition temperatures.
  • Hydrolytic sensitivity : pH-dependent degradation assays (e.g., 1 mg/mL in buffers at pH 2, 7, 12, 37°C).
  • Light sensitivity : UV-Vis spectroscopy under ICH Q1B guidelines for photostability .

Key Finding : The hydroxyethoxy group increases hygroscopicity; store at -20°C under argon with desiccants to prevent hydrolysis .

Q. What spectroscopic techniques are critical for structural confirmation?

  • NMR : ¹H/¹³C NMR for backbone assignment; 2D experiments (COSY, HSQC) to resolve cyclopentane stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (522.57 g/mol) and detect impurities .
  • X-ray crystallography : For absolute configuration verification (if single crystals are obtainable) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Discrepancies often arise from assay conditions. Mitigation strategies:

  • Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and buffer compositions.
  • Binding kinetics : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (KD) and stoichiometry .
  • Metabolic interference : Pre-treat cells with cytochrome P450 inhibitors to isolate target-specific effects .

Example : Conflicting IC50 values (nM vs. μM) may reflect differences in intracellular ATP levels affecting competitive binding .

Q. What in vivo models are suitable for evaluating pharmacokinetic (PK) properties?

  • Rodent models : Sprague-Dawley rats for bioavailability studies (oral vs. IV administration).
  • Tissue distribution : Radiolabeled compound (³H or ¹⁴C) with autoradiography to track accumulation in target organs .
  • Metabolite profiling : LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation of the propylsulfanyl group) .

Q. How to design structure-activity relationship (SAR) studies for triazolo-pyrimidine derivatives?

  • Core modifications : Compare bioactivity of propylsulfanyl vs. methoxy/fluoro substituents at position 5 .
  • Stereochemistry impact : Synthesize diastereomers to assess (1S,2S,3R,5S) vs. (1R,2R,3S,5R) configurations .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., P2Y12 receptor) .

Key Insight : The cyclopropane moiety in related analogs enhances metabolic stability but reduces solubility .

Q. What strategies address low aqueous solubility during formulation?

  • Prodrug design : Introduce phosphate esters at the hydroxyethoxy group for enhanced solubility .
  • Nanoparticulate systems : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .
  • Co-solvents : Use PEG-400/water mixtures (70:30 v/v) in preclinical formulations .

Q. How to validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate a diazirine moiety to crosslink with target proteins, followed by pull-down/MS .
  • Cellular thermal shift assay (CETSA) : Monitor protein denaturation shifts upon compound binding .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.